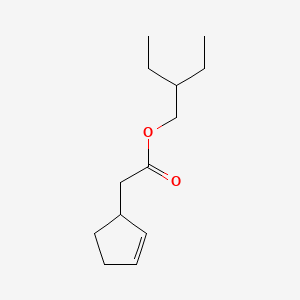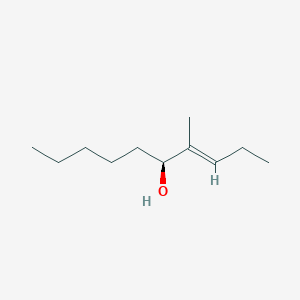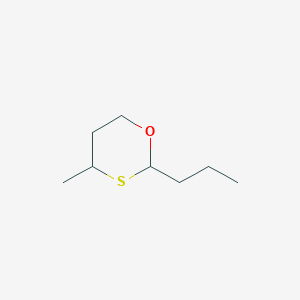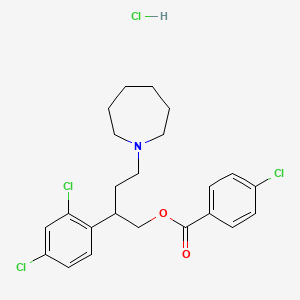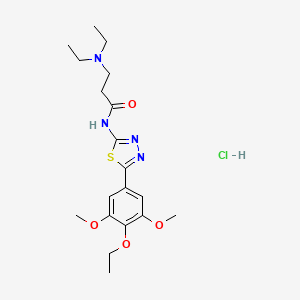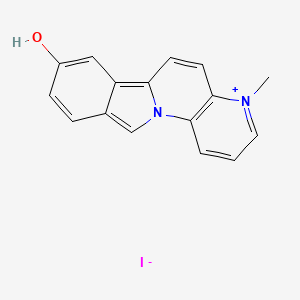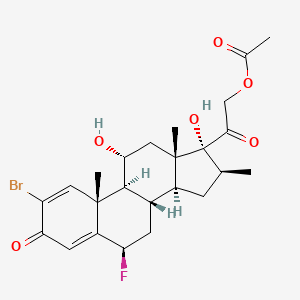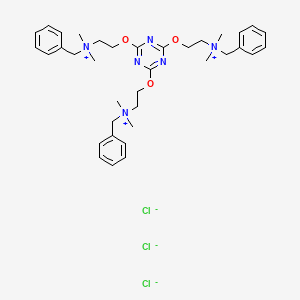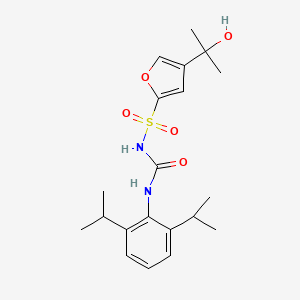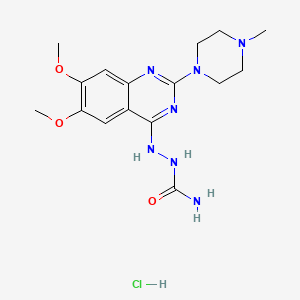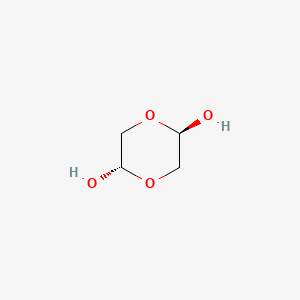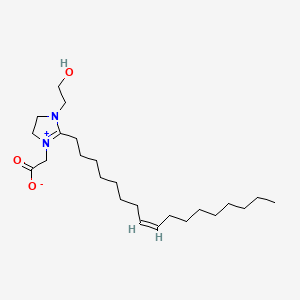
(Z)-1-(Carboxylatomethyl)-2-(heptadec-8-enyl)-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-1-(Carboxylatomethyl)-2-(heptadec-8-enyl)-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium is a complex organic compound with a molecular formula of C24H44N2O3 and a molar mass of 408.61776 g/mol. This compound belongs to the class of imidazolium salts, which are known for their diverse applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: . The reaction conditions may include the use of strong bases or acids, high temperatures, and specific solvents to ensure the proper formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures to ensure consistency and purity. The use of advanced purification techniques such as chromatography or recrystallization may be employed to achieve the desired level of purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The presence of multiple functional groups allows for a wide range of chemical transformations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Addition: Electrophilic addition reactions may involve the use of strong acids or halogens.
Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as substituted or addition products depending on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst or reagent in organic synthesis and chemical reactions.
Biology: Employed in the study of biological systems and processes, such as enzyme inhibition or activation.
Medicine: Investigated for potential therapeutic uses, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials, coatings, and other industrial applications.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The imidazolium ring structure allows for binding to enzymes or receptors, leading to modulation of biological processes. The carboxylatomethyl and hydroxyethyl groups may enhance solubility and bioavailability, contributing to its overall efficacy.
Comparison with Similar Compounds
1-Ethyl-3-methylimidazolium chloride (EMIM Cl): Another imidazolium salt used in ionic liquids and cellulose processing.
1-Methylimidazole: A related compound with applications as a solvent and precursor to ionic liquids.
Uniqueness: (Z)-1-(Carboxylatomethyl)-2-(heptadec-8-enyl)-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium stands out due to its unique combination of functional groups and its potential applications in various fields. Its structural complexity and versatility make it a valuable compound for research and industrial use.
Properties
CAS No. |
93919-86-9 |
|---|---|
Molecular Formula |
C24H44N2O3 |
Molecular Weight |
408.6 g/mol |
IUPAC Name |
2-[2-[(Z)-heptadec-8-enyl]-3-(2-hydroxyethyl)-4,5-dihydroimidazol-1-ium-1-yl]acetate |
InChI |
InChI=1S/C24H44N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23-25(20-21-27)18-19-26(23)22-24(28)29/h9-10,27H,2-8,11-22H2,1H3/b10-9- |
InChI Key |
VPXWWGRVAJFWMQ-KTKRTIGZSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC1=[N+](CCN1CCO)CC(=O)[O-] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC1=[N+](CCN1CCO)CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




